molecular formula C11H11BrN2O2S B14265926 6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 138655-32-0

6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14265926
CAS No.: 138655-32-0
M. Wt: 315.19 g/mol
InChI Key: SGVFIBBIFULTEO-UHFFFAOYSA-N
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Description

6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom at the 6th position of the quinazoline ring.

    Thiol Addition: Attachment of the 3-sulfanylpropyl group through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazoline ring or the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the bromine atom could produce a range of quinazoline derivatives.

Scientific Research Applications

6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione may have applications in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinazoline-2,4(1H,3H)-dione: Lacks the sulfanylpropyl group.

    3-(3-Sulfanylpropyl)quinazoline-2,4(1H,3H)-dione: Lacks the bromine atom.

Uniqueness

6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both the bromine atom and the sulfanylpropyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

138655-32-0

Molecular Formula

C11H11BrN2O2S

Molecular Weight

315.19 g/mol

IUPAC Name

6-bromo-3-(3-sulfanylpropyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C11H11BrN2O2S/c12-7-2-3-9-8(6-7)10(15)14(4-1-5-17)11(16)13-9/h2-3,6,17H,1,4-5H2,(H,13,16)

InChI Key

SGVFIBBIFULTEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C(=O)N2)CCCS

Origin of Product

United States

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